molecular formula C21H19ClN4O5S2 B2649632 Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 389072-49-5

Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2649632
CAS No.: 389072-49-5
M. Wt: 506.98
InChI Key: LPJAHGDBLPYRKO-UHFFFAOYSA-N
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Description

Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenoxyacetyl group and linked via a sulfanyl-acetyl chain to an ethyl benzoate ester. The 1,3,4-thiadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, known for its electron-deficient properties and role in enhancing bioactivity in pharmaceuticals .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[[2-(4-chlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O5S2/c1-2-30-19(29)13-3-7-15(8-4-13)23-18(28)12-32-21-26-25-20(33-21)24-17(27)11-31-16-9-5-14(22)6-10-16/h3-10H,2,11-12H2,1H3,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJAHGDBLPYRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of 1,3,4-Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Chlorophenoxy Group: The 4-chlorophenoxyacetyl chloride is reacted with the thiadiazole derivative in the presence of a base such as triethylamine to form the chlorophenoxyacetylated thiadiazole.

    Formation of Ethyl Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or bromine in acetic acid for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.

Medicine

In medicine, the compound’s anti-inflammatory properties are being investigated for the treatment of chronic inflammatory diseases. Its ability to inhibit specific enzymes involved in inflammation pathways is of particular interest.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate exerts its effects involves the inhibition of key enzymes and disruption of cellular processes. The chlorophenoxy group is known to interact with enzyme active sites, while the thiadiazole ring can interfere with nucleic acid synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol) Hypothesized Bioactivity
Target Compound 1,3,4-Thiadiazole 4-Chlorophenoxyacetyl, sulfanyl-acetyl chain C₂₂H₂₀ClN₃O₅S₂ ~534.0 (estimated) Antimicrobial, anticancer
Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate None 4-Chlorobenzyl, sulfanyl-acetyl chain C₁₉H₁₉ClNO₃S 376.88 Antibacterial
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 1,2,4-Triazole 4-Chlorobenzyl, pyrrole, sulfanyl-acetyl C₂₄H₂₂ClN₅O₃S 495.98 Antifungal, kinase inhibition
Ethyl 4-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate None 4-Chlorophenylsulfonyl, acetyl chain C₁₇H₁₇ClN₂O₅S 396.85 Anti-inflammatory
Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate 1,3,4-Thiadiazole Dimethylsulfamoyl benzoyl, sulfanyl-acetyl C₁₅H₁₈N₄O₅S₃ 438.52 Enzyme inhibition (e.g., carbonic anhydrase)

Functional Group Impact on Properties

Heterocyclic Core

  • 1,3,4-Thiadiazole (Target Compound) : Exhibits strong electron-withdrawing effects, enhancing stability and enabling π-π stacking with biological targets. This core is prevalent in antimicrobial and anticancer agents .
  • Triazoles are often associated with antifungal activity.
  • Quinazoline (Compound ): A bicyclic system with nitrogen atoms, commonly used in kinase inhibitors.

Substituent Effects

  • 4-Chlorophenoxyacetyl (Target Compound): The ether linkage (phenoxy) and chlorine atom enhance lipophilicity, promoting membrane permeability. The acetyl group enables hydrogen bonding .

Prodrug Moieties

  • Ethyl Benzoate (Target Compound) : Likely hydrolyzed in vivo to a carboxylic acid, enhancing absorption. Similar ester groups are used in prodrugs like oseltamivir .
  • Methoxy Groups (Compound ) : May slow metabolic degradation but could reduce solubility compared to ester prodrugs.

Biological Activity

Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of the 4-chlorophenoxy and sulfanyl groups further enhances its pharmacological profile. The molecular formula is C19H19ClN4O4SC_{19}H_{19}ClN_4O_4S, and it exhibits properties that may influence various biochemical pathways.

  • Target Interactions : Similar compounds have been shown to interact with key cellular targets such as c-Met and VEGFR-2 kinases, which are involved in cell growth and angiogenesis.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, including cytochrome P450, affecting metabolic pathways critical for drug metabolism and detoxification .
  • Cell Signaling Modulation : It is hypothesized that the compound modulates cell signaling pathways involved in proliferation, differentiation, and apoptosis .

Antimicrobial Properties

Research indicates that derivatives containing the thiadiazole ring exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains .

Anticancer Activity

Studies have shown that compounds with the thiadiazole moiety can possess anticancer properties. The inhibition of kinases involved in cell survival may lead to reduced tumor growth and metastasis. In particular, some derivatives have been noted for their ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been observed to reduce inflammation in various animal models .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics. In silico modeling indicates potential for good bioavailability, although further empirical studies are necessary to confirm these findings.

Case Studies and Research Findings

  • In Vitro Studies : Laboratory studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, showcasing IC50 values comparable to established chemotherapeutic agents .
  • Animal Models : In vivo studies indicate that at lower doses, the compound exhibits beneficial effects such as reduced tumor size and improved survival rates in treated animals .
  • Comparative Analysis : A comparative study highlighted the enhanced activity of this compound over other similar compounds in terms of anticancer efficacy .

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